molecular formula C13H12BrN3OS3 B1636084 [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate

[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate

Cat. No.: B1636084
M. Wt: 402.4 g/mol
InChI Key: FXTOUMVFVDLPAV-UHFFFAOYSA-N
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Description

[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is a complex organic compound that features a benzothiazole ring substituted with bromine, an oxymethylsulfanyl group, and a cyanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate typically involves multiple steps. One common route starts with the preparation of 6-bromo-1,3-benzothiazole, which is then reacted with appropriate reagents to introduce the oxymethylsulfanyl and cyanamide groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action for [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the oxymethylsulfanyl and cyanamide groups.

    Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C13H12BrN3OS3

Molecular Weight

402.4 g/mol

IUPAC Name

[(6-bromo-1,3-benzothiazol-2-yl)oxymethylsulfanyl-propylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C13H12BrN3OS3/c1-2-5-19-13(16-7-15)20-8-18-12-17-10-4-3-9(14)6-11(10)21-12/h3-4,6H,2,5,8H2,1H3

InChI Key

FXTOUMVFVDLPAV-UHFFFAOYSA-N

SMILES

CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br

Canonical SMILES

CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

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